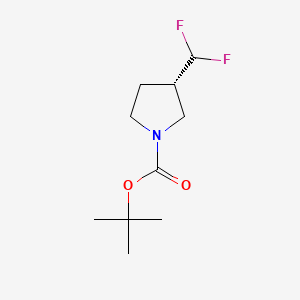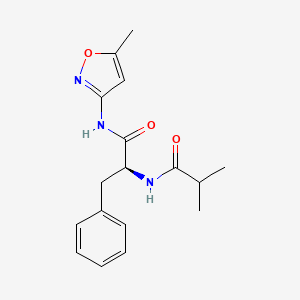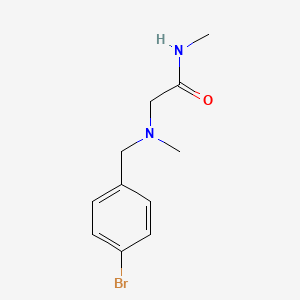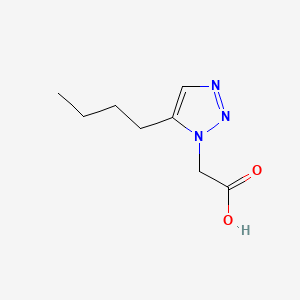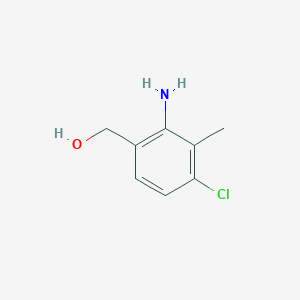
(2-Amino-4-chloro-3-methylphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Amino-4-chloro-3-methylphenyl)methanol is an organic compound with the molecular formula C8H10ClNO It is a derivative of benzyl alcohol, featuring an amino group, a chloro substituent, and a methyl group on the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-chloro-3-methylphenyl)methanol typically involves the reduction of corresponding nitro compounds or the direct amination of chloromethylated aromatic compounds. One common method is the reduction of 2-nitro-4-chloro-3-methylbenzyl alcohol using hydrogen gas in the presence of a palladium catalyst. The reaction conditions include:
Catalyst: Palladium on carbon (Pd/C)
Solvent: Ethanol
Temperature: Room temperature
Pressure: Atmospheric pressure
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance efficiency and yield. The reaction parameters are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
(2-Amino-4-chloro-3-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The chloro substituent can be replaced by other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: 2-Amino-4-chloro-3-methylbenzaldehyde or 2-Amino-4-chloro-3-methylbenzoic acid.
Reduction: 2-Amino-4-chloro-3-methylphenylamine.
Substitution: 2-Amino-4-hydroxy-3-methylphenylmethanol.
科学的研究の応用
(2-Amino-4-chloro-3-methylphenyl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and polymers.
作用機序
The mechanism of action of (2-Amino-4-chloro-3-methylphenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro substituent can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-Amino-4-methylphenol
- 2-Amino-4-chlorophenol
- 2-Amino-3-methylphenol
Uniqueness
(2-Amino-4-chloro-3-methylphenyl)methanol is unique due to the presence of both chloro and methyl substituents on the aromatic ring, which can influence its reactivity and biological activity. The combination of these functional groups provides a distinct chemical profile compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
特性
分子式 |
C8H10ClNO |
|---|---|
分子量 |
171.62 g/mol |
IUPAC名 |
(2-amino-4-chloro-3-methylphenyl)methanol |
InChI |
InChI=1S/C8H10ClNO/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3,11H,4,10H2,1H3 |
InChIキー |
GEUHYPWNEYEHBE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1N)CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


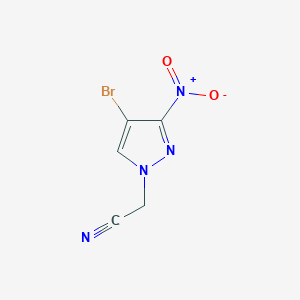

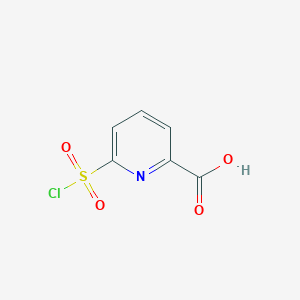
![N,N-dimethyl-3-(thieno[3,2-d]pyrimidin-4-ylamino)propanamide](/img/structure/B14902820.png)

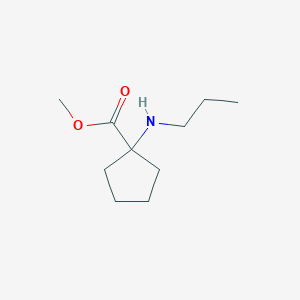

![8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B14902863.png)
